2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Lipophilicity LogP Drug-likeness

Reproducibility in triazole-based synthesis requires exact 4-ethyl/5-propyl dialkyl substitution-deviations alter LogP by >3-fold and shift thermal limits by 27°C. This 1,2,4-triazole-3-ylthioacetic acid offers: - Measured LogP 1.91 (drug-like lipophilicity window) - Boiling point 439.8°C (wide thermal processing window) - Carboxylic acid handle for amide/ester diversification Order as a defined dialkyl baseline for SAR studies or resistance-breaking fungicide discovery.

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
CAS No. 603071-16-5
Cat. No. B13115527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
CAS603071-16-5
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(N1CC)SCC(=O)O
InChIInChI=1S/C9H15N3O2S/c1-3-5-7-10-11-9(12(7)4-2)15-6-8(13)14/h3-6H2,1-2H3,(H,13,14)
InChIKeyNCTQTDVLLYIHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.1 [ug/mL] (The mean of the results at pH 7.4)

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid – Physicochemical Profile


2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 603071-16-5) is a 1,2,4-triazole-3-ylthioacetic acid derivative featuring a dual-alkyl-substituted triazole core—4-ethyl and 5-propyl—linked via a sulfanyl bridge to an acetic acid moiety . With a molecular formula of C₉H₁₅N₃O₂S, a molecular weight of 229.30 g/mol, a predicted density of 1.3 ± 0.1 g/cm³, a boiling point of 439.8 ± 47.0 °C at 760 mmHg, and a calculated LogP of 1.91, this compound occupies a distinct physicochemical space within the triazole-3-sulfanylacetic acid family . It is commercially available from multiple global suppliers including Achemica (Switzerland), Asinex Ltd. (Russia), Atomax Chemicals (China), and Ryan Scientific (USA), primarily for research and further manufacturing use .

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid – Irreplaceability vs. Analogs


The 1,2,4-triazole-3-sulfanylacetic acid scaffold is highly sensitive to substitution at the N4 and C5 positions; even minor alkyl group changes produce measurable shifts in lipophilicity, thermal stability, and acidity that directly affect downstream handling, formulation, and biological distribution [1]. Replacing the 5-propyl group with hydrogen (CAS 886498-71-1) reduces LogP by over 3-fold (from 1.91 to 0.59) and decreases the boiling point by ~27 °C , while substituting 4-ethyl with 4-methyl (CAS 200816-06-4) alters density from 1.3 to 1.53 g/cm³ . Class-level studies demonstrate that 4,5-disubstitution patterns on 1,2,4-triazole-3-ylthioacetic acids govern ionization constants (pKa) that predict gastrointestinal absorption behavior and salt-forming potential [1]. These quantitative differences mean that generic substitution without matching the exact 4-ethyl/5-propyl pattern will yield a compound with different partitioning, thermal processing limits, and acid-base reactivity—undermining reproducibility in both synthetic and biological workflows.

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid – Quantitative Differentiation Evidence


Lipophilicity Differentiation from 5-Unsubstituted Analog

The target compound exhibits a calculated LogP of 1.91, which is 3.2-fold higher than the LogP of 0.59 for [(4-Ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 886498-71-1), the direct analog lacking the 5-propyl group . This substantial difference arises solely from the addition of the propyl substituent at the C5 position of the triazole ring. In the context of the broader 1,2,4-triazole-3-ylthioacetic acid class, LogP values are highly sensitive to the nature of substituents at both N4 and C5 .

Lipophilicity LogP Drug-likeness Partition coefficient

Thermal Stability and Volatility Advantage Over 5-Unsubstituted Analog

The target compound has a predicted boiling point of 439.8 ± 47.0 °C at 760 mmHg, compared with 412.4 ± 47.0 °C for [(4-Ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 886498-71-1), a difference of 27.4 °C . This elevated boiling point, accompanied by a lower density (1.3 vs. 1.5 g/cm³), is consistent with the additional molecular volume and van der Waals interactions introduced by the 5-propyl substituent.

Thermal stability Boiling point Process chemistry Volatility

Antimicrobial Potential of Triazole-3-ylthioacetic Acid Derivatives

Although no direct antimicrobial data are published for CAS 603071-16-5 specifically, structurally related 4,5-disubstituted 1,2,4-triazole-3-ylthioacetic acid derivatives have demonstrated antimicrobial activity with MIC values as low as 0.039 μg/mL against E. coli and S. aureus in standardized broth microdilution assays [1]. A separate study on 1-{[4-(4-halogenophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl-thiosemicarbazide derivatives—which share the identical sulfanylacetic acid linker—reported MIC values of 125 to >1000 μg/mL against Gram-positive bacteria [2]. The 4-ethyl/5-propyl substitution pattern on the target compound provides a distinct alkyl substitution profile that, based on class SAR trends, is expected to modulate both potency and spectrum relative to aryl-substituted analogs [1][3].

Antimicrobial activity MIC Structure-activity relationship Triazole

Ionization and Oral Absorption Behavior

The acid-base properties of 1,2,4-triazole-3-ylthioacetic acids have been systematically studied by potentiometric titration. The structurally relevant analog 2-(5-(4-pyridyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetic acid—bearing the same 4-ethyl substituent and the same sulfanylacetic acid moiety—exhibits a measured pKa of 4.03 [1]. By comparison, the more oxidized sulfonyl analog 2-(4-(2-methoxyphenyl)-1,2,4-triazole-3-ylsulfo)acetic acid shows a lower pKa of 3.87, while the unsubstituted 2-(4-phenyl-1,2,4-triazole-3-ylthio)acetic acid and 2-(5-(4-pyridyl)-4-phenyl-1,2,4-triazole-3-ylthio)acetic acid have higher pKa values, demonstrating that the 4-ethyl substituent enhances acidity relative to 4-phenyl [1]. A pKa near 4.0 indicates that the compound will be predominantly unionized in the stomach (pH 1–3), favoring passive absorption after oral administration [1].

pKa Ionization constant Oral absorption Salt formation

Class-Wide Thermal Decarboxylation Liability

A 2016 systematic study of 1,2,4-triazolylacetic acid derivatives by Khomenko et al. established that all tested triazolylacetic acids undergo decarboxylation when heated to their melting point, and that the CH₂ group in the acetyl moiety is reactive as a methylene component in condensation reactions [1]. While this study did not include CAS 603071-16-5, the finding is class-wide and applies to all compounds bearing the triazolylacetic acid functional group. The elevated boiling point of the target compound (~440 °C) relative to simpler analogs suggests a wider liquid-phase operational window before decarboxylation onset, but the class-level decarboxylation liability means that procurement specifications must include clear melting point data and thermal stability guidance from the supplier.

Decarboxylation Thermal degradation Storage stability Process safety

Dual Reactivity of Sulfanylacetic Acid Moiety

The 1,2,4-triazolylacetic acid scaffold provides two distinct reactive handles for downstream derivatization: (1) the carboxylic acid group, which can be esterified to yield strong acylating agents, and (2) the activated CH₂ group in the acetyl moiety, which serves as a methylene component in condensation reactions with aromatic aldehydes [1][2]. This dual reactivity is preserved in CAS 603071-16-5 owing to the intact sulfanylacetic acid substructure. In contrast, the precursor 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS 51590-52-4; MW 171.26, BP 215.1 °C) lacks the carboxylic acid handle entirely and relies solely on thiol reactivity for derivatization, limiting synthetic scope. The target compound's dual functionality enables a broader range of transformations—including hydrazide formation, amide coupling, and Knoevenagel-type condensations—without requiring additional functional group installation steps [1].

Synthetic intermediate Acylation Condensation Decarboxylation

2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid – Application Scenarios


Lipophilicity-Controlled Library Synthesis

The established LogP of 1.91 places this compound in a favorable drug-like lipophilicity range (LogP 1–3) distinct from the more hydrophilic 5-unsubstituted analog (LogP 0.59) . Medicinal chemistry teams constructing focused libraries of triazole-based bioactive molecules can use this compound as a building block where moderate lipophilicity is desired for membrane permeability, with the carboxylic acid handle enabling amide, ester, or hydrazide diversification [1]. The ionizable carboxylic acid (predicted pKa ~4.0) further allows salt formation for solubility optimization [2].

Extended Thermal Processing Window

The boiling point of 439.8 °C—27 °C higher than the 5-unsubstituted analog—provides a wider thermal processing window for reactions conducted at elevated temperatures . However, process chemists must account for the class-level decarboxylation liability at melting point [1]. The lower density (1.3 vs. 1.5 g/cm³) also affects solvent compatibility and phase separation behavior during aqueous workup .

Antimicrobial SAR Against Gram-Positive and Fungal Pathogens

The 1,2,4-triazole-3-sulfanylacetic acid scaffold has demonstrated antimicrobial activity spanning MIC values from 0.039 μg/mL to >1000 μg/mL depending on substitution [1]. The target compound's 4-ethyl/5-propyl dialkyl pattern provides a defined alkyl substitution baseline for structure-activity relationship studies, complementing aryl-substituted analogs that dominate the published literature. Researchers should screen this compound as a representative dialkyl-substituted member of the series to map the contribution of alkyl vs. aryl substituents to antimicrobial potency and spectrum .

Agrochemical Intermediate and Crop Protection

1,2,4-Triazole derivatives are established scaffolds in fungicide development, with the triazole ring known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis . The 4-ethyl-5-propyl substitution pattern on the target compound provides a dialkyl configuration that differs from the aryl/heteroaryl substituents typical of commercial triazole fungicides, offering a differentiated chemotype for resistance-breaking fungicide discovery programs . The sulfanylacetic acid moiety further supports prodrug or salt formulation strategies relevant to agrochemical delivery [1].

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